2-Fluoro-5-iodobenzaldehyde

Catalog No.
S735398
CAS No.
146137-76-0
M.F
C7H4FIO
M. Wt
250.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzaldehyde

CAS Number

146137-76-0

Product Name

2-Fluoro-5-iodobenzaldehyde

IUPAC Name

2-fluoro-5-iodobenzaldehyde

Molecular Formula

C7H4FIO

Molecular Weight

250.01 g/mol

InChI

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

InChI Key

BIRCCQCPGMMGPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C=O)F

Canonical SMILES

C1=CC(=C(C=C1I)C=O)F

The exact mass of the compound 2-Fluoro-5-iodobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-5-iodobenzaldehyde is a bifunctional aromatic building block featuring an aldehyde group for derivatization and two distinct halogens for orthogonal or differential reactivity. The ortho-fluorine atom modulates the electronic properties of the ring, while the para-iodine atom serves as a highly reactive site for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions. [1] Its utility is most pronounced in the multi-step synthesis of complex heterocyclic compounds used as kinase and PARP inhibitors in pharmaceutical research and development. [REFS-2, REFS-3]

Substituting 2-Fluoro-5-iodobenzaldehyde with near analogs often leads to process failure or the synthesis of incorrect target molecules. Positional isomers, such as 5-fluoro-2-iodobenzaldehyde, will produce entirely different downstream compounds due to altered connectivity. Replacing the highly reactive iodine with a bromine or chlorine atom significantly decreases reactivity in essential palladium-catalyzed coupling reactions like the Suzuki or Sonogashira couplings. [1] This necessitates harsher reaction conditions (higher temperatures, longer times, increased catalyst loading), which can decrease overall yield, generate more impurities, and compromise the stability of other functional groups in complex intermediates, making such substitutions economically and chemically unviable for optimized synthetic routes. [2]

Superior Reactivity in Cross-Coupling Reactions Enables Milder Conditions and Higher Throughput

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to faster rates of oxidative addition in palladium-catalyzed cross-coupling reactions. This established principle means that aryl iodides like 2-Fluoro-5-iodobenzaldehyde consistently react under milder conditions (e.g., lower temperatures) and in shorter times compared to their bromo- or chloro-analogs. [1] This allows for higher throughput and better preservation of sensitive functional groups elsewhere in the molecule.

Evidence DimensionReactivity in Pd-catalyzed Oxidative Addition
Target Compound DataHigh (C-I bond)
Comparator Or BaselineAryl Bromides (Moderate, C-Br bond), Aryl Chlorides (Low, C-Cl bond)
Quantified DifferenceReactivity Order: I > Br >> Cl
ConditionsStandard Suzuki-Miyaura or Sonogashira cross-coupling reaction conditions.

This higher reactivity translates directly to lower energy costs, reduced catalyst loading, shorter cycle times, and increased process efficiency in manufacturing.

Essential Building Block for the PI3Kβ Inhibitor GSK2636771

The specific 2-fluoro, 5-iodo substitution pattern is a required structural feature for the synthesis of the potent and selective PI3Kβ inhibitor, GSK2636771, a compound investigated for treating advanced solid tumors. [REFS-1, REFS-2] In the synthesis of this and related therapeutic candidates, positional isomers or analogs lacking the ortho-fluoro group would not yield the correct final molecular architecture required for selective biological activity. Therefore, for this specific application, 2-Fluoro-5-iodobenzaldehyde is a non-substitutable precursor.

Evidence DimensionPrecursor Suitability for GSK2636771 Synthesis
Target Compound DataDirectly enables synthesis of the target molecule.
Comparator Or BaselineAny positional isomer (e.g., 5-Fluoro-2-iodobenzaldehyde) or other halogenated analogs.
Quantified Difference100% (Required) vs. 0% (Unsuitable)
ConditionsMulti-step synthesis of GSK2636771.

For researchers and manufacturers developing specific high-value oncology therapeutics like PI3Kβ inhibitors, this exact compound is an enabling and necessary raw material.

Improved Processability as a Crystalline Solid

2-Fluoro-5-iodobenzaldehyde is a crystalline solid at room temperature, with a reported melting point of 45-48 °C. This provides significant handling and processing advantages over closely related liquid analogs, such as 2-fluorobenzaldehyde, which has a boiling point of 175 °C and exists as a liquid. [1] Solids are typically easier to weigh accurately, dispense in automated systems, and may exhibit better long-term stability under proper storage conditions compared to liquids.

Evidence DimensionPhysical State at Standard Temperature and Pressure (STP)
Target Compound DataCrystalline Solid (m.p. 45-48 °C)
Comparator Or Baseline2-Fluorobenzaldehyde (Liquid, b.p. 175 °C)
Quantified DifferenceQualitative: Solid vs. Liquid
ConditionsStandard laboratory conditions (~20-25 °C).

Procuring the solid form simplifies material handling, improves dosing accuracy for reactions, reduces risks of spills, and can lead to more reproducible process outcomes.

Core Building Block for Specific Kinase Inhibitor Synthesis

This compound is the right choice for synthetic campaigns targeting specific kinase inhibitors, such as the PI3Kβ inhibitor GSK2636771, where the 2-fluoro-5-iodo substitution pattern is integral to the final molecule's structure and function. [1] In this context, substitution with other isomers is not a viable option.

High-Throughput Library Synthesis via Rapid Coupling Chemistry

Due to the high reactivity of its C-I bond, this reagent is well-suited for high-throughput synthesis and medicinal chemistry programs that rely on rapid, reliable, and mild palladium-catalyzed cross-coupling reactions to generate diverse libraries of compounds. [2] Its use can accelerate discovery timelines by enabling faster reaction completions compared to less reactive aryl bromides.

Process-Controlled Manufacturing Where Solid Dosing is Critical

In scaled-up laboratory or pilot-plant settings, its nature as a crystalline solid makes it the preferred choice over liquid analogs for processes requiring high precision and reproducibility in material dosing. This is particularly relevant for cGMP manufacturing or when developing robust, transferable synthetic procedures.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.96%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-Fluoro-5-iodobenzaldehyde

Dates

Last modified: 08-15-2023

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